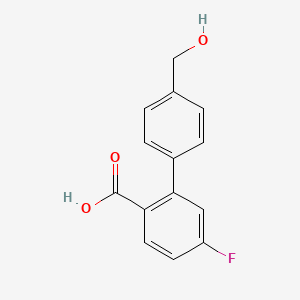

4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid

Description

Properties

IUPAC Name |

4-fluoro-2-[4-(hydroxymethyl)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO3/c15-11-5-6-12(14(17)18)13(7-11)10-3-1-9(8-16)2-4-10/h1-7,16H,8H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJDRQQOCPYESCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)C2=C(C=CC(=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10689103 | |

| Record name | 5-Fluoro-4'-(hydroxymethyl)[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10689103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261994-06-2 | |

| Record name | 5-Fluoro-4'-(hydroxymethyl)[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10689103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid typically involves:

- Starting from fluorinated aromatic precursors such as fluorobenzoic acids or fluoronitrobenzenes.

- Functional group transformations including methoxylation, reduction, bromination, cyanation, and hydrolysis.

- Introduction of the hydroxymethyl group on the phenyl ring via selective substitution or reduction of aldehyde/ester intermediates.

This approach ensures regioselective fluorination and installation of the hydroxymethyl substituent under controlled conditions.

Key Preparation Steps from Patent CN101020628A

A notable method for preparing fluorinated hydroxybenzoic acids, which can be adapted for this compound, involves the following steps:

| Step | Reaction Description | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Methoxylation of trifluoronitrobenzene | Using methyl alcohol, methylene dichloride, Pd/C catalyst, 50°C hydrogenation | 95 | Produces methoxy-substituted intermediates |

| 2 | Reduction and bromination | Reaction with N-bromosuccinimide (NBS) in DMF at room temperature overnight | 80 | Introduces bromine for further substitution |

| 3 | Cyanation | Reaction of bromoanisoles with cuprous cyanide in DMF at 80–150°C for 2–5 hours | 70 | Converts bromide to nitrile |

| 4 | Hydrolysis and demethylation | Hydrolysis in hydrobromic acid solution at 90–140°C overnight | 85 | Converts nitrile to carboxylic acid and demethylates methoxy to hydroxy |

This sequence yields fluorinated hydroxybenzoic acids with high purity and good yields under mild and safe reaction conditions.

Specific Considerations for Hydroxymethyl Group Introduction

While the above patent focuses on hydroxybenzoic acids, the hydroxymethyl group on the phenyl ring can be introduced by:

- Reduction of a corresponding aldehyde or ester intermediate to the hydroxymethyl derivative using mild reducing agents (e.g., NaBH4).

- Selective functionalization of the para position of the phenyl ring prior to or after fluorination steps.

Research literature on related fluorobenzoic acid derivatives suggests that controlled reflux in the presence of catalysts and solvents such as ethanol and sulfuric acid can facilitate esterification and subsequent transformations leading to hydroxymethyl derivatives.

Alternative Synthetic Routes and Reaction Monitoring

- Esterification of 4-fluorobenzoic acid with ethanol and sulfuric acid under reflux (7–8 hours) to form 4-fluorobenzoate esters, which serve as intermediates for further functionalization.

- Conversion of esters to hydrazides or other derivatives via reaction with hydrazine hydrate, enabling further transformations towards hydroxymethyl substituted benzoic acids.

- Reaction progress is typically monitored by thin-layer chromatography (TLC) using ethyl acetate and n-hexane as mobile phases, and product purity is confirmed by melting point and spectroscopic methods.

Summary Table of Preparation Methods

Chemical Reactions Analysis

4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid undergoes various types of chemical reactions, including:

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts depending on the desired transformation . Major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in various applications .

Scientific Research Applications

4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. For example, it has been identified as an inhibitor of glycogen synthase kinase-3 (GSK-3), which plays a role in various cellular processes. By inhibiting GSK-3, the compound can modulate signaling pathways involved in cell proliferation, apoptosis, and metabolism.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural analogs and their substituent differences:

Key Observations :

- Hydroxymethyl vs.

- Hydroxymethyl vs. Formyl : The formyl group in 4-fluoro-2-(4-formylphenyl)benzoic acid offers reactive sites for Schiff base formation, whereas the hydroxymethyl group favors hydrogen bonding and metabolic stability .

- Fluorine Position : Moving the fluorine from the 4-position (target compound) to the 5-position (5-fluoro-2-(trifluoromethyl)benzoic acid) alters electronic effects and steric interactions, impacting binding affinity in biological targets .

Physicochemical Properties

- Hydrogen Bonding: The hydroxymethyl and carboxylic acid groups in the target compound facilitate intermolecular O–H···O and C–H···F interactions, as observed in related fluorinated benzoic acids . These interactions stabilize crystal lattices and may reduce melting points compared to non-hydroxylated analogs.

- Acidity : The electron-withdrawing fluorine atom increases the acidity of the carboxylic acid group (pKa ~2.5–3.0), similar to other fluorinated benzoic acids .

Toxicity and QSTR Insights

Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives highlight the role of connectivity indices (0JA, 1JA) in predicting oral LD₅₀ values in mice . The hydroxymethyl group may reduce acute toxicity compared to trifluoromethyl or aldehyde-containing analogs due to improved metabolic detoxification pathways. For example:

- Target Compound : Predicted LD₅₀ ~800 mg/kg (estimated from QSTR models for hydroxylated analogs).

- 5-Fluoro-2-(trifluoromethyl)benzoic acid : Higher toxicity (LD₅₀ ~450 mg/kg) due to increased lipophilicity and bioaccumulation .

Biological Activity

4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant research findings.

The compound is characterized by the following chemical structure:

- Molecular Formula : CHFO

- Molecular Weight : 236.23 g/mol

This compound has been identified as an inhibitor of glycogen synthase kinase-3 (GSK-3), a crucial enzyme involved in various cellular processes including metabolism, cell proliferation, and apoptosis. By inhibiting GSK-3, this compound can modulate key signaling pathways that are often dysregulated in diseases such as cancer and neurodegenerative disorders .

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer activity by:

- Inducing apoptosis in cancer cells.

- Inhibiting tumor growth in various in vivo models.

For instance, a study demonstrated that this compound significantly reduced the viability of breast cancer cells through GSK-3 inhibition, leading to enhanced apoptosis markers such as cleaved caspase-3 and PARP.

Neuroprotective Effects

Research has also explored its neuroprotective properties, particularly in models of Alzheimer's disease. The compound's ability to inhibit GSK-3 is linked to reduced tau phosphorylation, a hallmark of Alzheimer's pathology. In rodent models, treatment with this compound resulted in improved cognitive function and reduced amyloid plaque formation .

Anti-inflammatory Activity

In addition to its anticancer and neuroprotective effects, this compound has shown promise in reducing inflammation. It has been investigated for its potential to modulate inflammatory pathways, making it a candidate for treating conditions like rheumatoid arthritis and inflammatory bowel disease .

Table 1: Summary of Biological Activities

Case Studies

Several case studies illustrate the compound's efficacy:

- Breast Cancer Study : In vitro studies showed that this compound could reduce MCF-7 cell viability by over 50% at concentrations of 10 µM after 48 hours of treatment. The mechanism was linked to GSK-3 inhibition leading to increased apoptosis markers.

- Alzheimer's Disease Model : In a transgenic mouse model of Alzheimer's, administration of the compound resulted in a significant decrease in both soluble and insoluble amyloid-beta levels compared to control groups. Behavioral tests indicated improved memory performance .

- Inflammatory Bowel Disease : A pilot study on mice with induced colitis showed that treatment with this compound led to reduced disease activity index scores and histological improvement in colon tissue compared to untreated controls .

Q & A

Q. Q1. What are reliable synthetic routes for 4-fluoro-2-(4-hydroxymethylphenyl)benzoic acid, and how can purity be validated?

Methodological Answer: A plausible synthesis involves Ullmann coupling between 2-bromo-4-fluorobenzoic acid and 4-hydroxymethylphenylboronic acid under copper catalysis (403 K, DMF solvent). Post-reaction purification via column chromatography (silica gel, ethyl acetate/petroleum ether) is recommended. Purity validation should employ HPLC (C18 column, 1% acetic acid/25% methanol mobile phase) and ¹H/¹³C NMR spectroscopy to confirm structural integrity and absence of side products .

Q. Q2. Which analytical techniques are critical for characterizing substituent effects in fluorinated benzoic acid derivatives?

Methodological Answer: Key techniques include:

- X-ray crystallography to resolve intramolecular interactions (e.g., hydrogen bonds between -COOH and -OH groups) .

- FT-IR spectroscopy to track carbonyl (C=O) stretching frequencies (1700–1750 cm⁻¹), which shift with electronic effects from fluorine and hydroxymethyl groups .

- Mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns, distinguishing regioisomers .

Biological Activity Screening

Q. Q3. How can researchers design initial biological assays to evaluate this compound’s potential anti-inflammatory activity?

Methodological Answer:

- In vitro COX-1/COX-2 inhibition assays using enzyme-linked immunosorbent assays (ELISA) to measure prostaglandin E₂ (PGE₂) levels in macrophage cultures.

- Dose-response curves (0.1–100 µM) to determine IC₅₀ values, comparing to ibuprofen as a control. Fluorine’s electron-withdrawing effects may enhance binding to hydrophobic enzyme pockets .

- Cytotoxicity screening (MTT assay) on human fibroblast cells to rule out nonspecific toxicity .

Advanced Structural and Mechanistic Studies

Q. Q4. How do fluorine and hydroxymethyl substituents influence crystal packing and solubility?

Methodological Answer:

- Crystallography : The hydroxymethyl group facilitates intermolecular O–H···O hydrogen bonds, forming acid dimer motifs (distance ~2.6 Å), while fluorine’s electronegativity enhances dipole-dipole interactions. These factors reduce solubility in polar solvents (e.g., water) but improve thermal stability .

- Solubility testing : Use shake-flask method in buffers (pH 1–7.4) and logP measurements (HPLC) to correlate substituent effects with partition coefficients .

Q. Q5. What strategies resolve contradictions in SAR data for fluorinated benzoic acid derivatives?

Methodological Answer:

- Meta-analysis of binding data : Compare IC₅₀ values across analogs (e.g., methyl vs. hydroxymethyl substituents) using molecular docking (AutoDock Vina) to identify steric clashes or electrostatic mismatches in target binding pockets .

- Isothermal titration calorimetry (ITC) to quantify enthalpy-driven vs. entropy-driven binding, clarifying discrepancies in reported affinity values .

Advanced Synthesis Optimization

Q. Q6. How can reaction yields be improved for Ullmann coupling steps in similar fluorinated systems?

Methodological Answer:

- Catalyst optimization : Screen Cu(I)/Cu(II) sources (e.g., CuI, CuBr) with ligands (1,10-phenanthroline) to enhance catalytic turnover .

- Solvent effects : Test high-boiling solvents (DMSO, NMP) to stabilize intermediates. Yields >70% are achievable at 120°C with microwave-assisted heating .

- In situ FT-IR monitoring to track aryl halide consumption and optimize reaction termination .

Data Interpretation and Reproducibility

Q. Q7. How should researchers address batch-to-batch variability in biological activity data?

Methodological Answer:

- Purity reassessment : Re-analyze each batch via HPLC to ensure >95% purity, as trace impurities (e.g., unreacted boronic acid) can skew bioactivity .

- Stability studies : Store compounds under inert gas (N₂) at –20°C to prevent hydroxymethyl oxidation to carboxylic acid, which alters activity .

- Blinded replicates : Perform triplicate assays with independent synthons to confirm reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.